1-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole
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Overview
Description
1-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . This particular compound features a unique structure that combines a benzylpiperidine moiety with an azetidine ring and a cyclopropyl-substituted benzodiazole core.
Preparation Methods
The synthesis of 1-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the benzylpiperidine and azetidine intermediates. The reaction conditions typically include the use of strong bases and organic solvents to facilitate the formation of the azetidine ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
1-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
1-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1-(1-benzylpiperidin-4-yl)azetidin-3-yl)methanol: This compound shares a similar core structure but differs in the functional groups attached to the azetidine ring
1-(1-benzylpiperidin-4-yl)pyrrolidin-3-yl]methanol: Another related compound with a pyrrolidine ring instead of an azetidine ring. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
1-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4/c1-2-6-19(7-3-1)16-27-14-12-21(13-15-27)28-17-22(18-28)29-24-9-5-4-8-23(24)26-25(29)20-10-11-20/h1-9,20-22H,10-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDIBVQZYCECKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5CCN(CC5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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